6-Ethylnicotinaldehyde
Overview
Description
6-Ethylnicotinaldehyde: is an organic compound with the molecular formula C8H9NO It is a derivative of nicotinaldehyde, where an ethyl group is substituted at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 6-ethylnicotinyl alcohol . This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde.
Another method involves the Vilsmeier-Haack reaction , where 6-ethylnicotinic acid is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-ethylnicotinic acid followed by oxidation . This process can be optimized for large-scale production by using continuous flow reactors and heterogeneous catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 6-ethylnicotinic acid using oxidizing agents such as or .
Reduction: It can be reduced to 6-ethylnicotinyl alcohol using reducing agents like or .
Condensation: It can participate in condensation reactions with amines to form or with hydrazines to form .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Condensation: Primary amines or hydrazines in ethanol or methanol.
Major Products
Oxidation: 6-Ethylnicotinic acid.
Reduction: 6-Ethylnicotinyl alcohol.
Condensation: Schiff bases or hydrazones.
Scientific Research Applications
6-Ethylnicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethylnicotinaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an aldehyde substrate for enzymes such as aldehyde dehydrogenases and reductases . These enzymes catalyze the oxidation or reduction of the aldehyde group, leading to the formation of corresponding acids or alcohols. The compound’s reactivity is influenced by the presence of the ethyl group, which can affect its binding affinity and specificity towards different enzymes.
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: The parent compound without the ethyl substitution.
6-Methylnicotinaldehyde: Similar structure with a methyl group instead of an ethyl group.
6-Ethylpyridine: Lacks the aldehyde functional group.
Uniqueness
6-Ethylnicotinaldehyde is unique due to the presence of both the ethyl group and the aldehyde functional group. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. The ethyl group can also influence the compound’s biological activity by affecting its interaction with enzymes and other molecular targets.
Properties
IUPAC Name |
6-ethylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8-4-3-7(6-10)5-9-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJMGBBVFLJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617082 | |
Record name | 6-Ethylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005327-66-1 | |
Record name | 6-Ethylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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